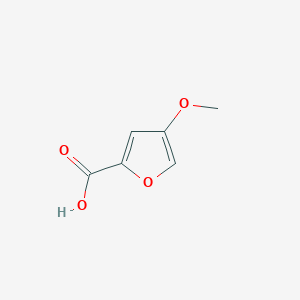

4-Methoxyfuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXOEJQDBKBIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522645 | |

| Record name | 4-Methoxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32460-47-2 | |

| Record name | 4-Methoxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxyfuran 2 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) Ring

The furan ring is inherently electron-rich and thus highly susceptible to electrophilic substitution reactions, exhibiting reactivity significantly greater than that of benzene. numberanalytics.com The oxygen atom in the ring donates electron density, activating the ring towards attack by electrophiles, primarily at the 2- and 5-positions. numberanalytics.com In 4-methoxyfuran-2-carboxylic acid, the directing effects of the methoxy (B1213986) and carboxylic acid groups are critical in determining the regioselectivity of these substitutions.

The methoxy group at the 4-position is a strong activating group, donating electron density through resonance and further enhancing the nucleophilicity of the furan ring. Conversely, the carboxylic acid group at the 2-position is a deactivating group, withdrawing electron density and making the ring less reactive towards electrophiles. The position of electrophilic attack will be determined by the net effect of these two opposing influences. Typically, the activating effect of the methoxy group would direct incoming electrophiles to the adjacent C3 and C5 positions. However, the deactivating carboxylic acid group at C2 would disfavor substitution at the adjacent C3 position. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is activated by the methoxy group and less deactivated by the carboxylic acid group.

Nucleophilic substitution reactions on the furan ring are generally less common and require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the carboxylic acid group is electron-withdrawing, it is generally not sufficient to promote nucleophilic aromatic substitution on its own.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile site for a variety of chemical transformations, including esterification, amidation, decarboxylation, and various coupling reactions.

The conversion of this compound into its corresponding esters and amides can be achieved through several established synthetic methodologies.

Esterification:

Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for ester synthesis. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comkhanacademy.org The equilibrium of this reaction can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Alternatively, esters can be synthesized under milder conditions by reacting the carboxylate salt with an alkyl halide. The carboxylate can be generated in situ using a base like tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF). nih.gov

A general scheme for the esterification of this compound is presented below:

Amidation:

The direct reaction of a carboxylic acid with an amine to form an amide typically requires high temperatures. libretexts.org More commonly, the carboxylic acid is first activated to facilitate the reaction under milder conditions. libretexts.org Coupling reagents are frequently employed for this purpose. nih.govresearchgate.netyoutube.comyoutube.com

A variety of reagents and strategies have been developed for direct amidation, with a focus on atom economy and the use of benign reagents. nih.gov Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines. nih.gov

The synthesis of amides from this compound can be represented by the following general reaction:

The decarboxylation of furan-2-carboxylic acids can occur under thermal conditions, often facilitated by a catalyst. researchgate.net The mechanism for the decarboxylation of furan-2-carboxylic acid is proposed to proceed through an ipso-substitution pathway, which is a type of electrophilic aromatic substitution. youtube.com In this mechanism, a proton acts as the electrophile, attacking the carbon atom to which the carboxylic acid group is attached (ipso position). This is followed by the departure of carbon dioxide.

The presence of the electron-donating methoxy group at the 4-position in this compound would be expected to facilitate this electrophilic attack by increasing the electron density of the furan ring, potentially leading to a lower decarboxylation temperature compared to the unsubstituted furan-2-carboxylic acid.

The thermal stability of furan dicarboxylic acid salts has been investigated, and under certain conditions, decarboxylation does not occur to a significant extent. rsc.org However, the decarboxylation of various heteroaromatic carboxylic acids can be achieved using catalysts such as Ag₂CO₃. organic-chemistry.org

To facilitate the formation of amide and ester bonds under mild conditions, the carboxylic acid group of this compound can be activated using a variety of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting nucleophilic attack by an amine or alcohol. libretexts.org

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. youtube.compeptide.comyoutube.com Phosphonium and aminium salts such as BOP, PyBOP, HBTU, and HATU are also highly effective coupling reagents. sigmaaldrich.com More recently, hypervalent iodine compounds have been developed as peptide coupling reagents. nih.gov

The choice of coupling reagent can be critical for achieving high yields and purity, especially when dealing with sensitive substrates.

| Coupling Reagent Class | Examples | Application |

| Carbodiimides | DCC, DIC, EDC | Amide and ester synthesis peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Peptide and amide synthesis sigmaaldrich.com |

| Aminium Salts | HBTU, TBTU, HCTU, HATU | Peptide and amide synthesis sigmaaldrich.com |

| Hypervalent Iodine Reagents | IBA-OBz | Peptide synthesis nih.gov |

Reactivity of the Methoxy Group and its Transformations

The methoxy group on the furan ring is an ether linkage and can potentially undergo cleavage under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI). This would lead to the formation of a hydroxyl group at the 4-position. However, the electron-rich furan ring is also sensitive to strong acids, which could lead to polymerization or other side reactions. Therefore, selective cleavage of the methoxy group without affecting the furan ring would require carefully controlled conditions.

Oxidative and Reductive Transformations of the Furan System

The furan ring is susceptible to both oxidative and reductive transformations, which can lead to a variety of products depending on the reagents and reaction conditions.

Oxidative Transformations:

Oxidation of the furan ring can lead to ring-opened products or ring expansion. nih.govresearchgate.netfrontiersin.org The oxidation of furans can be initiated by various oxidizing agents, and the nature of the substituents on the furan ring can influence the outcome of the reaction. acs.org For some furans, oxidation can lead to the formation of a cis-enedione. nih.gov The presence of the electron-donating methoxy group in this compound would likely make the furan ring more susceptible to oxidation compared to unsubstituted furan. The oxidative rearrangement of furfuryl alcohols, a related class of compounds, can lead to the formation of functionalized pyranones. nih.govfrontiersin.org

Reductive Transformations:

The furan ring can be reduced to a tetrahydrofuran (B95107) ring via catalytic hydrogenation, typically using a palladium catalyst. d-nb.info The selective reduction of a conjugated double bond in the presence of other functional groups can be achieved using specific reducing agents. nih.gov For instance, 2-phenyl-benzimidazoline (PBI) has been used for the chemoselective reduction of α,β-unsaturated dinitriles possessing substituted furan rings. nih.gov

The reduction of the carboxylic acid group to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ is a very reactive reagent and may also reduce the furan ring. Milder and more selective reducing agents, such as ammonia-borane in the presence of a titanium catalyst, have been developed for the reduction of carboxylic acids to alcohols while tolerating other functional groups. organic-chemistry.org

The selective reduction of the furan ring in this compound while preserving the carboxylic acid moiety would be a synthetic challenge requiring careful selection of the catalyst and reaction conditions.

Mechanistic Studies of Key Reactions

The elucidation of reaction mechanisms is fundamental to understanding and controlling the chemical behavior of this compound. Mechanistic studies provide critical insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern the transformation of the molecule. These investigations often employ a combination of computational modeling, kinetic experiments, and the spectroscopic identification of transient species. While specific mechanistic data for this compound is limited in publicly available literature, this section will discuss the established methodologies and findings from closely related furan-carboxylic acid derivatives to illustrate the principles of these investigations.

Computational and Theoretical Analysis of Reaction Pathways

Computational chemistry offers powerful tools for mapping the potential energy surfaces of reactions, allowing for the theoretical examination of reaction pathways that may be difficult to observe experimentally. nih.gov Methods like Density Functional Theory (DFT) are frequently used to model the reactivity of furan derivatives. d-nb.infomdpi.com

For instance, in the study of related furancarboxylic acids (FCAs), DFT calculations have been employed to elucidate mechanisms of hydrogenation. d-nb.info One proposed mechanism suggests that the reaction is initiated by the addition of a hydrogen atom to the furan ring, with this step being kinetically relevant. d-nb.info Theoretical models can predict the most likely site of initial attack; for example, calculations for furan-2-carboxylic acid adsorbed on a platinum surface suggest that the first hydrogen addition occurs at the 4-position. d-nb.info Such computational approaches can also be used to predict the structures of transition states and intermediates, providing a complete, albeit theoretical, picture of the reaction coordinate.

Modern computational tools also leverage machine learning and neural networks to predict reaction outcomes and mechanisms with increasing accuracy. nih.gov These models are trained on vast datasets of known reactions and can identify potential electron sources and sinks within a molecule to propose plausible reaction steps. nih.gov For example, graph-convolutional neural networks have achieved high accuracy in predicting reaction products from reactants. nih.gov While not yet specifically applied to this compound, these advanced computational methods represent the frontier of mechanistic analysis.

The table below summarizes theoretical approaches used in the study of related organic acid reactions, which are applicable to this compound.

| Computational Method | Application in Mechanistic Studies | Typical Output | Reference |

| Density Functional Theory (DFT) | Calculating electronic structure, optimizing geometries of reactants, products, and transition states. | Reaction energies, activation barriers, molecular orbital maps. | d-nb.infomdpi.com |

| Graph-Convolutional Neural Networks | Predicting reaction products and retrosynthetic pathways based on molecular structure. | Probability of reaction pathways, predicted product structures. | nih.gov |

| Sequence-to-Sequence (seq2seq) Models | Treating reactions as a translation problem from "reactants" to "products" to predict outcomes. | Most likely product structures. | nih.gov |

Kinetic and Thermodynamic Investigations

Kinetic studies measure the rate of a reaction and how it is influenced by factors such as temperature, concentration, and catalysts. This data is crucial for understanding reaction mechanisms and optimizing reaction conditions. Thermodynamic investigations determine the energy changes associated with a reaction, indicating its spontaneity and equilibrium position.

For reactions involving furan derivatives, such as the oxidation of 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) to furan-2,5-dicarboxylic acid (FDCA), kinetic studies have been performed assuming pseudo-first-order kinetics. tue.nl By monitoring the concentration of reactants and products over time, rate constants for each step in a reaction sequence can be determined. tue.nl For example, in the oxidation of HMFCA, the rate of byproduct formation was found to be faster than the formation of the desired intermediate, highlighting the importance of kinetic control. tue.nl

Esterification is a common reaction for carboxylic acids. Kinetic studies on the esterification of structurally analogous acids, while not this compound itself, provide a framework for understanding this key transformation. These studies often fit experimental data to various kinetic models, such as the pseudo-homogeneous (PH), Eley-Rideal (ER), or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, to determine which best describes the reaction mechanism. mdpi.com The LHHW model, for instance, was found to be the most consistent for the esterification of 1-methoxy-2-propanol (B31579) and acetic acid, suggesting a surface-reaction-controlled process. mdpi.com From such studies, key parameters like the apparent activation energy (Ea) and the pre-exponential factor can be derived. mdpi.comresearchgate.net

Thermodynamic properties, such as the standard enthalpy of reaction (ΔH°), can be determined from the variation of the equilibrium constant with temperature. mdpi.com For the esterification of 1-methoxy-2-propanol and acetic acid, the standard enthalpy was found to be -11.97 ± 0.29 kJ/mol, indicating an exothermic reaction. mdpi.com

The following table presents kinetic and thermodynamic data from reactions of analogous compounds, illustrating the types of parameters obtained from such investigations.

| Reaction | Compound(s) | Kinetic Model | Apparent Activation Energy (Ea) | Thermodynamic Parameter (ΔH°) | Reference |

| Esterification | 1-Methoxy-2-propanol + Acetic Acid | Langmuir-Hinshelwood-Hougen-Watson (LHHW) | 62.0 ± 0.2 kJ/mol | -11.97 ± 0.29 kJ/mol | mdpi.com |

| Esterification | 2-Methyl-4-chlorophenoxyacetic acid + 2-Ethylhexanol | Second-Order | 71.56 kJ/mol | Not Reported | researchgate.net |

| Oxidation | HMF-acetal | Pseudo-first-order | Not Reported | Not Reported | tue.nl |

Identification of Reaction Intermediates

Identifying short-lived reaction intermediates is a significant challenge in mechanistic chemistry, but it provides direct evidence for a proposed reaction pathway. Spectroscopic techniques are invaluable for this purpose. In the study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a related heterocyclic acid, infrared (IR) spectroscopy combined with DFT calculations was used to confirm the structure and intermolecular interactions, demonstrating how spectroscopy can probe molecular arrangements. mdpi.com Such techniques could be applied to detect intermediates in reactions of this compound.

In acid-catalyzed reactions like esterification, the initial step often involves the protonation of the carboxylic acid. researchgate.net While the resulting protonated species is a transient intermediate, its formation is a cornerstone of the accepted mechanism. researchgate.net Similarly, during the hydrogenation of furan-2-carboxylic acid, the formation of a partially hydrogenated furan ring is a key intermediate step before any C-O bond cleavage occurs. d-nb.info

In electrochemical reactions, intermediates can sometimes be generated and detected more directly. For example, in the electrochemical carboxylation of a furfural (B47365) derivative to produce 2,5-furandicarboxylic acid, the mechanism is believed to proceed through an electrochemically generated anionic intermediate. acs.org The efficiency of the reaction was found to depend on factors that would stabilize this intermediate, providing indirect evidence for its existence. acs.org Co-crystallization experiments with protein targets have also unexpectedly yielded the structure of related furan carboxylic acids, illustrating a method for capturing and characterizing molecules from a reaction environment. mdpi.com

The successful identification of these transient species, whether through direct spectroscopic observation, trapping experiments, or inference from kinetic data, is essential for validating a proposed reaction mechanism.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-Methoxyfuran-2-carboxylic acid, a complete analysis involves one-dimensional (¹H and ¹³C) and two-dimensional experiments to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to each unique proton in the molecule. The furan (B31954) ring protons, being in different electronic environments, exhibit separate resonances. The proton at the C5 position is typically found further downfield than the proton at the C3 position due to the influence of the adjacent ring oxygen and the carboxylic acid group. The methoxy (B1213986) group protons appear as a sharp singlet, while the acidic proton of the carboxylic acid group presents as a broad singlet, often at a very high chemical shift, which disappears upon D₂O exchange. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the low-field end of the spectrum (typically 160-180 ppm). libretexts.org The furan ring carbons show distinct signals, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. The carbon of the methoxy group appears in the typical range for such functionalities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects on furan rings.

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two furan ring protons (H3 and H5), confirming their scalar coupling relationship, although this coupling across the oxygen atom (⁴J) is typically small in furans.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting H3 to C3, H5 to C5, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. Expected HMBC correlations would include the H5 proton to the C2 and C4 carbons, the H3 proton to the C2, C4, and C5 carbons, and the methoxy protons to the C4 carbon. These correlations are vital for piecing together the substituted furan ring system.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help differentiate carbon types. uvic.ca A DEPT-135 experiment would show positive signals for the methine (CH) and methyl (CH₃) carbons and a negative signal for methylene (B1212753) (CH₂) carbons (none in this molecule). Quaternary carbons (C2, C4, and the carboxyl C) would be absent. uvic.ca A DEPT-90 experiment would only show signals for methine (CH) carbons. uvic.ca

Isotope labeling, while not routinely performed for simple structural elucidation, is a powerful tool for mechanistic studies or complex spectral assignments. nih.gov For instance, synthesizing this compound with a ¹³C-labeled carboxyl group would allow for the unambiguous assignment of the C=O carbon in the ¹³C NMR spectrum. Similarly, deuteration of the methoxy group (using CD₃I in synthesis) would cause the disappearance of the methoxy signal in the ¹H NMR spectrum, confirming its assignment. mdpi.com Such labeling is also fundamental in quantitative analyses using mass spectrometry, often employed in metabolomics. nih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

The IR spectrum of this compound is dominated by absorptions characteristic of its functional groups. The most prominent feature is the very broad O-H stretching vibration of the carboxylic acid dimer, which typically appears between 2500 and 3300 cm⁻¹. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carboxylic acid results in a strong, sharp absorption band usually found in the 1690-1760 cm⁻¹ region. orgchemboulder.com The presence of conjugation with the furan ring may shift this absorption to a slightly lower wavenumber. Other key absorptions include C-O stretching for the ether and carboxylic acid, and C=C and C-H vibrations associated with the furan ring. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Raman spectroscopy, a complementary vibrational technique, is particularly sensitive to non-polar, symmetric bonds. diva-portal.org For this compound, the symmetric stretching vibrations of the furan ring system and the C=C double bonds would be expected to produce strong Raman signals. This technique is advantageous for its ability to analyze samples in aqueous media with minimal interference from water, which is a weak Raman scatterer. rsc.org This makes it a potentially powerful tool for studying the compound's behavior in biological or aqueous systems. Furthermore, Raman spectroscopy is non-destructive and requires minimal sample preparation, lending itself to applications in process monitoring and quality control in manufacturing settings. nih.gov

Compound Index

Table 3: List of Chemical Compounds Mentioned

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) would be a common method to generate a mass spectrum.

The molecular ion peak (M⁺) for this compound (C₆H₆O₄) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecule would likely follow pathways characteristic of both furan rings and carboxylic acids.

Key expected fragmentation patterns include:

Loss of a methoxy radical (•OCH₃): This would result in a significant peak at M-31.

Loss of a hydroxyl radical (•OH): Cleavage of the carboxylic acid group can lead to a peak at M-17.

Loss of carbon monoxide (CO): Decarbonylation of the furan ring or decarboxylation can result in peaks corresponding to M-28.

Loss of the carboxyl group (•COOH): This would produce a fragment at M-45.

Furan ring fragmentation: The furan moiety itself can undergo complex rearrangements and fragmentation, leading to smaller charged species.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Expected) |

| [C₆H₆O₄]⁺ | Molecular Ion | 142 |

| [C₅H₃O₃]⁺ | [M - OCH₃]⁺ | 111 |

| [C₆H₅O₃]⁺ | [M - OH]⁺ | 125 |

| [C₅H₆O₃]⁺ | [M - CO]⁺ | 114 |

| [C₅H₅O₂]⁺ | [M - COOH]⁺ | 97 |

This table is predictive and based on general fragmentation rules for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated systems. The furan ring in this compound is a chromophore. The presence of the carboxylic acid and methoxy substituents will influence the wavelength of maximum absorption (λmax).

The furan ring itself exhibits absorption in the UV region. nist.gov The conjugation of the carboxyl group with the furan ring is expected to shift the λmax to a longer wavelength (a bathochromic or red shift) compared to furan alone. The methoxy group, being an auxochrome with lone pairs of electrons on the oxygen atom, will also contribute to a bathochromic shift and potentially an increase in the molar absorptivity (hyperchromic effect).

Generally, furan-2-carboxylic acid derivatives show absorption in the UV range. For instance, 2-furoic acid has been reported to have low absorption in the UV, visible, and IR ranges. wikipedia.org The specific λmax for this compound would be dependent on the solvent used due to solvent-solute interactions.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Electronic Transition |

| Ethanol | ~250 - 280 | π → π |

| Hexane | ~245 - 275 | π → π |

This table provides an estimated range based on the electronic properties of the furan ring and the influence of methoxy and carboxylic acid substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction study would reveal:

The planarity of the furan ring.

The orientation of the methoxy and carboxylic acid substituents relative to the furan ring.

The conformation of the molecule in the solid state.

The nature of intermolecular hydrogen bonds, likely involving the carboxylic acid groups, which could lead to the formation of dimers or extended networks.

While the crystal structure of 2-furoic acid is known, showing a dimeric structure through hydrogen bonding of the carboxylic acid groups, specific crystallographic data for this compound is not currently available in the public domain. nih.gov A study on a different furan derivative, (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide, has demonstrated the use of single-crystal X-ray diffraction to confirm its molecular structure and analyze its hydrogen bonding patterns. manchester.ac.uk This highlights the power of the technique for definitively establishing the solid-state structure of such compounds.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. ekb.egmdpi.com It has been successfully applied to study various furan (B31954) derivatives, providing accurate predictions of their molecular properties. The application of DFT to 4-Methoxyfuran-2-carboxylic acid allows for a comprehensive analysis of its geometry, spectral characteristics, and electronic behavior.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this analysis is crucial for identifying its preferred conformation, which is influenced by the orientation of the methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) substituents on the furan ring. researchgate.net

Conformational analysis involves exploring the rotation around single bonds to find the global energy minimum. The key dihedral angles in this compound would be those defining the orientation of the carboxylic acid group relative to the furan ring and the orientation of the methyl group in the methoxy substituent. The planarity of the furan ring and the potential for intramolecular hydrogen bonding between the carboxylic proton and the furan ring's oxygen atom are significant factors in determining the final, optimized geometry. researchgate.net

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| Dihedral Angle (C3-C2-C=O) | Rotation of the carboxylic acid group. | Determines the planarity of the substituent with the ring; influences potential intramolecular interactions. |

| Dihedral Angle (C5-C4-O-CH₃) | Rotation of the methoxy group. | Affects the overall steric profile and electronic distribution. |

| Bond Lengths (e.g., C=O, O-H, C-O) | Internuclear distances between bonded atoms. | Provides insight into bond strength and electronic character. |

| Bond Angles (e.g., O-C=O) | Angles between adjacent bonds. | Defines the local geometry of the functional groups. |

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are performed on the optimized geometry to ensure the structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies). nih.gov The calculated frequencies, which correspond to specific vibrational modes such as stretching, bending, and twisting of bonds, are often scaled by an empirical factor to improve agreement with experimental data. nih.govresearchgate.net

For this compound, key vibrational modes of interest include the C=O and O-H stretching frequencies of the carboxylic acid group, the C-O-C stretching of the furan ring and methoxy group, and the various C-H and ring stretching modes. nih.govnih.gov The position of the C=O stretching frequency, in particular, is a sensitive probe of the hydrogen-bonding environment of the carboxylic acid group. nih.govnih.govresearchgate.net Simulating the IR spectrum allows for direct comparison with experimental results, aiding in the structural characterization of the compound. mdpi.comresearchgate.net

| Vibrational Mode | Associated Functional Group | Typical Calculated Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid (-COOH) | ~3500 - 3700 (monomer), ~2500 - 3300 (dimer) |

| C=O Stretch | Carboxylic Acid (-COOH) | ~1700 - 1780 |

| C-O-C Asymmetric Stretch | Furan Ring / Methoxy Group | ~1200 - 1275 |

| C-O Stretch | Carboxylic Acid (-COOH) | ~1210 - 1320 |

| Ring Breathing | Furan Ring | Variable, characteristic of the ring system |

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic properties. rowansci.comscience.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. rowansci.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. rowansci.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and easily polarizable. researchgate.net For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution, revealing which parts of the molecule are most involved in electron donation and acceptance. youtube.commdpi.com

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Related to ionization potential; indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Related to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. researchgate.net It is used to predict how a molecule will interact with other chemical species. The MEP map displays regions of varying electrostatic potential, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl group (C=O) and the methoxy group, making these sites attractive for interactions with electrophiles or hydrogen bond donors. nih.gov Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, marking it as a primary site for nucleophilic attack or hydrogen bond acceptance. This analysis provides valuable insights into the molecule's intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This method is particularly useful for analyzing intramolecular and intermolecular interactions by quantifying the charge transfer and stabilization energy associated with them. acadpubl.eu

Thermodynamic Property Prediction and Reaction Energetics

Computational methods, particularly DFT, can accurately predict various thermodynamic properties of molecules. fu-berlin.de By combining the calculated electronic energy with vibrational frequency analysis, it is possible to determine key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy at a given temperature. nih.gov

These calculations are essential for understanding the stability of this compound and for predicting the energetics of chemical reactions in which it might participate. researchgate.net For instance, the standard enthalpy of formation can be calculated, providing a measure of the molecule's intrinsic stability. fu-berlin.de Furthermore, by calculating the thermodynamic properties of reactants, products, and transition states, one can predict reaction feasibility (Gibbs free energy change) and reaction rates (activation energy), offering a complete energetic profile of a chemical process. nih.govacs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule and the influence of its environment, such as a solvent. For this compound, MD simulations would be instrumental in understanding the rotational freedom around the C2-carboxyl and C4-methoxy single bonds and the resulting conformational isomers.

Conformational Landscapes:

The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid and methoxy groups relative to the furan ring. The carboxylic acid group can adopt two main planar conformations: synplanar and antiplanar. In the synplanar conformation, the hydroxyl hydrogen is oriented towards the carbonyl oxygen, while in the antiplanar conformation, it points away. Computational studies on similar aromatic carboxylic acids have shown that the synplanar conformer is generally more stable in the gas phase due to the formation of an intramolecular hydrogen bond.

Solvation Effects:

The presence of a solvent, particularly a polar one like water, can significantly influence the conformational preferences of this compound. Solvation effects are primarily driven by the formation of intermolecular hydrogen bonds between the solute and solvent molecules. The carboxylic acid group, being both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen), would be heavily solvated.

MD simulations in an aqueous environment would likely show that the energy difference between the synplanar and antiplanar conformers is reduced compared to the gas phase. This is because intermolecular hydrogen bonds with water can compensate for the breaking of the intramolecular hydrogen bond in the antiplanar conformer. Furthermore, the methoxy group, while less prone to strong hydrogen bonding, would still interact with water molecules, influencing its rotational freedom.

A hypothetical representation of the relative populations of key conformers in different environments, based on principles from related molecules, is presented in Table 1.

| Conformer | Dihedral Angle (O=C-O-H) | Dihedral Angle (C3-C4-O-CH3) | Relative Population (Gas Phase, %) | Relative Population (Aqueous, %) |

| Syn-Planar 1 | ~0° | ~0° | 70 | 55 |

| Syn-Planar 2 | ~0° | ~180° | 25 | 30 |

| Anti-Planar 1 | ~180° | ~0° | 3 | 10 |

| Anti-Planar 2 | ~180° | ~180° | 2 | 5 |

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific computational studies on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on structural features influencing reactivity/interactions)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. For this compound, QSAR studies would focus on identifying the key structural, electronic, and physicochemical descriptors that influence its interactions with biological targets or its reactivity in chemical transformations.

While specific QSAR models for this compound are not available, studies on other furan derivatives highlight important descriptors. nih.gov These can be categorized as follows:

Steric Descriptors: These relate to the size and shape of the molecule. The volume and surface area of this compound, as well as the specific conformations it can adopt, will influence how it fits into the active site of an enzyme or a receptor.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The octanol-water partition coefficient (LogP) is a common hydrophobic descriptor. The presence of the polar carboxylic acid group suggests that this compound would have a degree of hydrophilicity, which is important for its solubility and distribution in biological systems.

A hypothetical QSAR analysis for a particular activity might reveal the relative importance of these descriptors. Table 2 illustrates a potential contribution of different structural features to a hypothetical interaction or reactivity profile.

| Structural Feature / Descriptor | Type | Influence on Reactivity/Interaction |

| Carboxylic Acid Group | Electronic/Topological | Electron-withdrawing; potential for hydrogen bonding and ionic interactions. Crucial for binding to polar sites. |

| Methoxy Group | Electronic/Steric | Electron-donating; can influence the electronics of the furan ring and introduce steric bulk. |

| Furan Ring | Electronic/Topological | Aromatic system contributing to pi-stacking interactions and providing a rigid scaffold. |

| Dipole Moment | Electronic | Governs long-range electrostatic interactions with polar molecules or binding sites. |

| HOMO-LUMO Gap | Electronic | A smaller gap generally indicates higher reactivity. Influenced by the substituents. |

| Molecular Shape | Steric | Determines the complementarity of the molecule to a binding pocket. |

Note: This table provides a conceptual framework for the structural features of this compound that would be relevant in QSAR modeling. The specific influence would depend on the particular activity being modeled.

Synthesis and Study of Derivatives and Analogs of 4 Methoxyfuran 2 Carboxylic Acid

Structural Modifications at the Furan (B31954) Ring

The furan nucleus of 4-methoxyfuran-2-carboxylic acid is a key target for structural variation. The existing substituents—an electron-donating methoxy (B1213986) group at position 4 and an electron-withdrawing carboxylic acid at position 2—exert significant influence on the reactivity of the ring's remaining C-H bonds at positions 3 and 5. This inherent electronic bias directs the course of further substitutions, while also providing handles for more complex annelation strategies to build fused heterocyclic systems.

Substituted Methoxyfuran-2-carboxylic Acids

Further substitution on the furan ring of this compound can be achieved through various organic reactions, primarily guided by the directing effects of the existing groups. The C5 position is the most activated site for electrophilic aromatic substitution due to the strong activating, para-directing effect of the C4-methoxy group. Conversely, the C2-carboxylic acid group is deactivating. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur preferentially at C5.

Alternative strategies involve metallation followed by quenching with an electrophile. The generation of a dianion from furan-2-carboxylic acid using strong bases like lithium diisopropylamide (LDA) or n-butyllithium allows for regioselective functionalization. arkat-usa.orgscholaris.ca This approach has been successfully used to introduce a second carboxyl group at the C5 position of furan-2-carboxylic acid by quenching the intermediate with carbon dioxide, yielding furan-2,5-dicarboxylic acid. arkat-usa.org This method could foreseeably be applied to the 4-methoxy derivative to produce 4-methoxyfuran-2,5-dicarboxylic acid.

Examples of substitutions on related furan-2-carboxylic acid frameworks include:

Fluorination : A convenient synthesis of 5-fluorofuran-2-carboxylic acid has been developed via fluorodenitration of a benzyl (B1604629) 5-nitrofuran-2-carboxylate precursor, followed by hydrogenolysis. researchgate.net

Carboxylation : The Henkel reaction, involving the disproportionation of potassium 2-furoate at high temperatures with catalysts like zinc chloride, has been shown to produce both furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid. rsc.org

Alkylation : The synthesis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid demonstrates the feasibility of introducing multiple alkyl and functionalized alkyl groups onto the furan scaffold. nih.gov

These established methods provide a toolbox for creating a variety of substituted this compound derivatives for further investigation.

Annelated Furan Systems

Annelation, or the fusion of an additional ring system onto the furan core, generates structurally complex and rigid scaffolds of significant interest in materials science and medicinal chemistry. Synthetic strategies often involve the construction of a second ring through intramolecular cyclization of a precursor bearing reactive functional groups on a side chain.

Furo[3,2-b]pyridines : These fused systems can be synthesized from appropriately substituted furan or pyridine (B92270) precursors. doaj.org One effective method involves the palladium-catalyzed coupling of an o-iodoanisole with a terminal alkyne, followed by an electrophilic cyclization. nih.gov A similar strategy applied to an o-methoxyalkynylpyridine derivative has been shown to yield the corresponding furopyridine, demonstrating that a methyl group can serve as a suitable leaving group in the cyclization step. nih.gov Adapting this chemistry to a suitably functionalized this compound derivative could provide access to novel furo[3,2-b]pyridine (B1253681) systems.

Thieno[3,2-b]furans : These heterocyclic analogs of naphthalene (B1677914) are valued for their electronic properties. acs.org Syntheses have been developed starting from 3-hydroxythiophene derivatives, which undergo alkylation with α-halo ketones followed by acid-catalyzed cyclization to form the thieno[3,2-b]furan (B2985385) core. thieme-connect.com Another approach involves the base-catalyzed hydrolysis of 5-[(benzo[b]furan-2-yl)methylene]-2-thioxothiazolidin-4-one to an intermediate that cyclizes in the presence of bromine to yield a thieno[3,2-b]benzofuran-2-carboxylic acid. cas.cz These methodologies highlight pathways to fuse a thiophene (B33073) ring onto a furan scaffold.

Derivatives Involving the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that serves as a starting point for the synthesis of numerous derivatives, including esters, amides, and more complex functionalized side chains. These modifications are fundamental for altering properties such as solubility, stability, and biological target interaction.

Esters and Amides

The transformation of the carboxylic acid of this compound into esters and amides can be accomplished through well-established synthetic protocols.

Esterification can be achieved by several methods:

Fischer Esterification : Reacting the carboxylic acid with an alcohol under acidic catalysis.

Reaction with Alkyl Halides : A convenient method involves the in situ generation of the carboxylate anion using a base like tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF), which then reacts with an alkyl halide to yield the corresponding ester in moderate to good yields. researchgate.net

Amide formation typically requires activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Common coupling reagents used for this purpose include:

Carbodiimides : Such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC).

Carbonyldiimidazole (CDI) : This reagent activates the carboxylic acid, which then readily reacts with an amine to form the amide bond. acs.org

Other Reagents : A variety of other coupling agents, including organophosphorus reagents (like BOP and PyBOP) and aminium reagents (like HBTU), are also effective.

Microwave-assisted conditions have been shown to be effective for the synthesis of both esters and amides from 2-furoic acid, suggesting applicability to its 4-methoxy analog. thieme-connect.com

Table 1: Common Reagents for Ester and Amide Synthesis

| Derivative | Reaction Type | Common Reagents/Conditions |

|---|---|---|

| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Alkylation | Alkyl Halide, Base (e.g., Bu₄NF, K₂CO₃) | |

| Amides | Coupling | Amine, Coupling Agent (e.g., EDC, CDI, DCC) |

| Acyl Halide Route | Thionyl Chloride (SOCl₂) then Amine |

Functionalized Side Chains

Beyond simple esters and amides, the carboxylic acid group can be elaborated into more complex, functionalized side chains. This strategy is often employed to introduce new interaction points for biological targets or to attach linker moieties.

A diversity-oriented approach can be used to construct a variety of side chains. acs.org For instance, furan-2-carboxylic acid can be activated with a coupling reagent like CDI and then reacted with various bifunctional nucleophiles. Examples of this strategy include:

N-Acylcarbohydrazides : Reaction of the activated acid with t-butylcarbazate, followed by deprotection and coupling with another carboxylic acid. acs.org

N-(Aminophenyl) Amides : Direct coupling of the activated acid with a diaminobenzene linker. acs.org

Amido-benzoic Acids : Coupling with an aminobenzoic acid to introduce a second carboxylic acid functionality at the end of the side chain. acs.org

Another example of side-chain functionalization is the synthesis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, where a propanoic acid unit is attached to the furan ring at the C2 position, demonstrating a significant extension of the carboxylic acid group. nih.gov

Bioisosteric and Heterocyclic Analogs for Comparative Studies

In medicinal chemistry, the replacement of a functional group with another group that retains similar biological activity is a key strategy known as bioisosteric replacement. This is often done to improve physicochemical properties, metabolic stability, or target affinity. Both the carboxylic acid group and the furan ring of this compound can be replaced with bioisosteres for comparative studies.

The carboxylic acid group is frequently replaced to modulate acidity, lipophilicity, and metabolic fate. doaj.org Common bioisosteres for carboxylic acids include a range of acidic and non-acidic functional groups. researchgate.net

Table 2: Common Bioisosteres for the Carboxylic Acid Group

| Bioisostere | General Characteristics |

|---|---|

| Tetrazole | Planar, acidic (pKa ~4.5-4.9), metabolically stable. nih.gov |

| Sulfonamide | Non-planar, weaker acid (pKa ~9-10), can increase lipophilicity. researchgate.net |

| Hydroxamic Acid | Acidic, can act as a metal chelator. |

| 3-Hydroxyisoxazole | Planar, acidic (pKa ~4-5), found in some natural products. nih.gov |

| 1,2,4-Oxadiazole | Heterocyclic scaffold that can mimic hydrogen bonding patterns. researchgate.net |

| Acylsulfonamide | Stronger acids than carboxylic acids, can form different interactions. doaj.org |

The furan ring itself can also be replaced by other five- or six-membered heterocyclic or aromatic rings to explore how changes in ring electronics, size, and hydrogen-bonding capacity affect biological activity. Common heterocyclic analogs for furan include:

Thiophene : Often considered a close bioisostere of furan due to similar size and electronics, though it is generally more lipophilic.

Pyrrole : Introduces a hydrogen bond donor (N-H) which can fundamentally alter target interactions.

Thiazole/Oxazole : Introduce additional heteroatoms, altering electronic distribution and potential interaction points.

Pyridine : A six-membered aromatic ring that introduces a basic nitrogen atom, significantly changing physicochemical properties. doaj.org

The synthesis of these analogs allows for a systematic exploration of the chemical space around the parent this compound molecule, providing valuable insights for the rational design of new compounds with tailored properties.

Natural Product Isolation and Structural Elucidation of Related Furan Carboxylic Acids

While this compound itself has not been reported as a natural product, a variety of structurally related furan carboxylic acids have been isolated from natural sources, particularly from fungi. The study of these natural products provides valuable insights into the structural diversity and potential biological roles of this class of compounds.

One notable example is 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) , also known as Sumiki's acid. This compound has been isolated from several fungal species, including Aspergillus spp., Gibberella fujikuroi, and Penicillium sp. nih.govdocumentsdelivered.com. Its presence has also been detected in marine-derived fungi such as Epicoccum sp. and Cladosporium herbarum nih.gov. The isolation of these compounds typically involves extraction of the fungal biomass or fermentation broth with organic solvents, followed by various chromatographic techniques to purify the individual components. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed to determine their chemical structures nih.gov.

Another related natural product is furan-2-carboxylic acid , which has been identified in powdered agar (B569324) and is believed to influence the growth of certain bacteria on culture plates mdpi.com. Its isolation from agar involves solvent extraction and subsequent chromatographic purification nih.gov. The first synthesis of a furan compound, pyromucic acid (an old name for furan-2-carboxylic acid), was described by Carl Wilhelm Scheele in 1780 through the dry distillation of mucic acid orgsyn.org.

Furthermore, a number of furan fatty acids, which are furan-containing carboxylic acids with long alkyl chains, have been discovered in various natural sources, including the green-lipped mussel Perna canaliculus acs.org. The structural elucidation of these complex molecules relies heavily on advanced spectroscopic techniques.

The following table summarizes some naturally occurring furan carboxylic acids and their sources:

| Compound Name | Source | Reference(s) |

| 5-Hydroxymethylfuran-2-carboxylic acid | Aspergillus spp., Gibberella fujikuroi, Penicillium sp., Epicoccum sp., Cladosporium herbarum | nih.govdocumentsdelivered.com |

| Furan-2-carboxylic acid | Agar | mdpi.com |

| Furan fatty acids | Perna canaliculus | acs.org |

The study of these naturally occurring analogs provides a foundation for the synthesis and biological evaluation of novel furan carboxylic acid derivatives with potential therapeutic value.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor for Functional Materials and Polymers

The furan (B31954) chemical family is a significant source of precursors for advanced materials. Notably, 2,5-furandicarboxylic acid (FDCA) is a key bio-based monomer for producing polymers such as poly(ethylene furanoate) (PEF). researchgate.netnih.gov The synthesis of FDCA often involves the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). tue.nl Furan-based molecules are also recognized as important intermediates in the synthesis of organic nonlinear optical (NLO) materials. mdpi.com However, there is no evidence in the reviewed literature to suggest that 4-Methoxyfuran-2-carboxylic acid is specifically used as a precursor for such functional materials or polymers.

Role in Chiral Synthesis and Stereoselective Transformations

The application of this compound in chiral synthesis and stereoselective transformations is not described in the available research. In a general context, the catalytic hydrogenation of the furan ring in furan-2-carboxylic acid to yield tetrahydrofuran-2-carboxylic acid results in the formation of a chiral center at the 2-position. d-nb.info This transformation is known to proceed with syn stereochemistry when using metal catalysts, leading to the cis-isomer in the case of 2,5-disubstituted furans. d-nb.info However, specific stereoselective reactions or applications as a chiral auxiliary involving this compound have not been reported.

Future Research Directions and Emerging Trends

Sustainable Synthetic Strategies for 4-Methoxyfuran-2-carboxylic Acid

The shift from petrochemical feedstocks to renewable resources is a paramount trend in the chemical industry. rsc.org Future research into this compound will undoubtedly prioritize the development of sustainable synthetic routes originating from biomass. Lignocellulosic biomass, a non-edible and abundant resource, is a key starting point for producing furan-based platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netnih.govnih.gov The conversion of these platform molecules into more complex derivatives is a cornerstone of the modern biorefinery concept. rsc.org

Key areas of investigation will include:

One-Pot Conversions: Developing processes that convert complex biomass, such as cellulose (B213188) or raw lignocellulose, directly into functionalized furans. rsc.org This minimizes separation and purification steps, aligning with the principles of green chemistry.

Valorization of Furan (B31954) Platforms: Investigating efficient methods to transform readily available bio-based furans into this compound. For instance, strategies analogous to the carboxylation of 2-furoic acid (derived from furfural) to produce furan-2,5-dicarboxylic acid (FDCA) could be adapted. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, such as the atom-efficient C-H carboxylation strategy using CO2. researchgate.net

Interactive Table: Potential Renewable Feedstocks and Intermediates

| Feedstock Class | Specific Example | Key Furan Platform Intermediate | Relevance to Sustainable Synthesis |

|---|---|---|---|

| Lignocellulosic Biomass | Agricultural Residues, Wood Chips | Furfural, 5-Hydroxymethylfurfural (HMF) | Abundant, non-food source for furan ring synthesis. researchgate.netnih.gov |

| Carbohydrates | Glucose, Fructose, Xylose | Furfural, 5-Hydroxymethylfurfural (HMF) | Direct precursors requiring acid-catalyzed dehydration. researchgate.netresearchgate.net |

| Chitin | Crustacean Shells | 5-Hydroxymethylfurfural (HMF), 3-Acetamido-5-acetylfuran | An under-utilized biopolymer for producing furan derivatives. mdpi.com |

Development of Novel Catalytic Systems

Catalysis is central to the efficient and selective synthesis and modification of furan compounds. researchgate.net Future research will focus on creating novel catalytic systems tailored for reactions involving this compound, emphasizing efficiency, selectivity, and sustainability.

Emerging trends in catalysis applicable to this compound include:

Bifunctional and Multifunctional Catalysts: Designing catalysts with multiple active sites (e.g., both acid and metal sites) to facilitate multi-step reactions in a single pot, improving process efficiency. researchgate.net

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often offer high selectivity at milder temperatures, research into heterogeneous catalysts is crucial for their ease of separation and recyclability. researchgate.netrsc.orgdtu.dk The development of systems that bridge this gap, such as recyclable supported precatalysts, is a promising avenue. rsc.org

Advanced Catalytic Processes: Exploration of unconventional activation methods like photocatalysis and electrocatalysis could offer green alternatives to traditional thermal methods, often proceeding under milder reaction conditions. researchgate.netnih.gov

Selective Functionalization: Creating catalysts for regioselective C-H activation and functionalization, which would allow for precise modifications of the furan ring at positions other than the most reactive sites. nih.gov

Interactive Table: Emerging Catalytic Systems for Furan Valorization

| Catalyst Type | Examples/Description | Potential Application for this compound |

|---|---|---|

| Heterogeneous Acid Catalysts | Zeolites, Sulfonated Carbons, Ion Exchange Resins | Synthesis from biomass-derived carbohydrates; dehydration and cyclization reactions. researchgate.net |

| Homogeneous Metal Complexes | Ruthenium, Palladium, or Rhodium-based catalysts | Selective hydrogenation, C-H functionalization, and cross-coupling reactions. dtu.dknih.govresearchgate.net |

| Bifunctional Catalysts | Metal nanoparticles on acidic or basic supports | One-pot conversion from biomass intermediates involving both hydrogenation/oxidation and acid/base catalysis. researchgate.net |

| Photocatalysts/Electrocatalysts | Semiconductor materials, transition metal complexes | Green oxidation or reduction reactions under ambient conditions. researchgate.netnih.gov |

Advanced Computational Modeling for Predictive Research

Computational chemistry is an increasingly powerful tool for accelerating chemical research. psu.edu For this compound, advanced computational modeling will enable researchers to predict its behavior and guide experimental work, saving time and resources.

Key applications of computational modeling will include:

Predicting Reactivity and Properties: Using methods like Density Functional Theory (DFT) to calculate molecular orbital energies (HOMO/LUMO), which helps in understanding and predicting the compound's reactivity in various reactions. acs.orgnih.gov Thermochemical properties can also be calculated to assess stability. acs.org

Mechanism Elucidation: Simulating reaction pathways to understand complex mechanisms, such as catalytic cycles or thermal decomposition. mdpi.com Reactive molecular dynamics (MD) simulations can be used to model processes like polymerization or pyrolysis. psu.edudpi-proceedings.com

Catalyst Design: Modeling the interaction between the furan substrate and the active site of a catalyst to design more efficient and selective catalysts.

Virtual Screening: Predicting the biological activity and potential toxicity of this compound and its derivatives by modeling their interactions with biological targets like enzymes and receptors.

Exploration of Undiscovered Reactivity Profiles

While the general reactivity of the furan ring is known, the specific influence of the methoxy (B1213986) and carboxylic acid substituents in this compound presents an opportunity to discover novel chemical transformations. Future research will aim to move beyond known reactions and explore new synthetic possibilities.

Areas for exploration include:

Atypical Cycloadditions: The electron-withdrawing carboxylic acid and electron-donating methoxy group create a unique electronic profile. While electron-withdrawing groups can hamper typical Diels-Alder reactions, research has shown that furoic acids can act as reactive dienes under certain conditions, such as in water. rsc.org Investigating the cycloaddition potential of this compound could lead to the synthesis of complex polycyclic structures. rsc.orgbaranlab.org

Regioselective C-H Functionalization: Developing methods to selectively functionalize the C3 and C5 positions of the furan ring would provide access to a wide array of new, highly substituted derivatives that are otherwise difficult to synthesize. nih.govresearchgate.net

Ring-Opening Reactions: Controlled ring-opening of the furan nucleus can lead to valuable linear, 1,4-dicarbonyl compounds, which are versatile synthetic intermediates. slideshare.net Exploring the conditions under which this compound undergoes such transformations could unlock new synthetic pathways.

Investigations into Broader Biological System Interactions and Mechanisms

Furan-containing compounds are present in numerous biologically active molecules and pharmaceuticals, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.govresearchgate.net A significant future direction for this compound is the systematic investigation of its biological properties and mechanisms of action.

Future research should focus on:

Broad-Spectrum Biological Screening: Evaluating the compound against a wide range of biological targets, including various cancer cell lines, bacteria, and fungi, to identify potential therapeutic applications. researchgate.netnih.gov

Mechanism of Action Studies: Once a biological activity is identified, detailed studies are needed to uncover the underlying mechanism. This could involve investigating its effects on cell cycle progression, apoptosis, or specific signaling pathways like MAPK, which are known to be modulated by other furan derivatives. nih.govmdpi.comnih.gov

Enzyme Inhibition Assays: Many drugs function by inhibiting specific enzymes. Research could explore if this compound can act as an inhibitor for enzymes relevant to disease, similar to how other furan derivatives have been identified as inhibitors of enzymes involved in mycobacterial iron acquisition. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives based on the this compound scaffold and evaluating their biological activity to understand how different functional groups influence efficacy and selectivity. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.